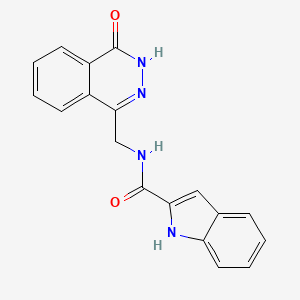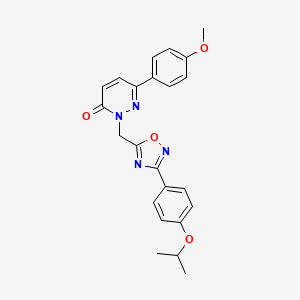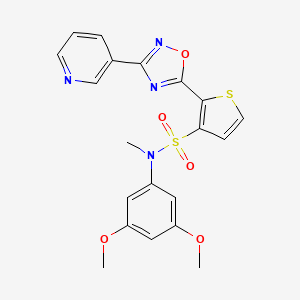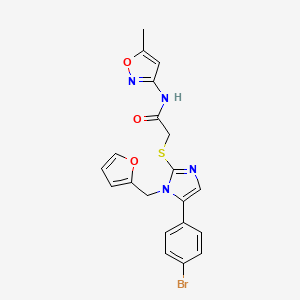
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide
Overview
Description
The compound is a derivative of phthalazine, which is a heterocyclic compound . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific substitutions and functional groups present in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, “3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is a solid at room temperature and has a molecular weight of 280.28 .Scientific Research Applications
Anticancer Properties
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it may interfere with key cellular pathways involved in cancer progression, making it a candidate for further investigation as a chemotherapeutic agent .
Neuroprotection and Neurodegenerative Diseases
Studies suggest that this compound could play a role in neuroprotection. By modulating oxidative stress, inflammation, and neuronal survival pathways, it may mitigate neurodegenerative conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Further research is needed to validate its efficacy and safety .
Anti-Inflammatory Effects
This compound demonstrates anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical models have shown promise, but clinical trials are necessary .
Antimicrobial Activity
In vitro studies indicate that this compound possesses antimicrobial activity against bacteria, fungi, and some parasites. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Researchers are investigating its potential as a novel antimicrobial agent .
Modulation of Ion Channels
This compound interacts with ion channels, particularly calcium channels. This property could have implications in cardiovascular diseases, pain management, and neuromuscular disorders. Understanding its selectivity and safety profile is crucial for therapeutic development .
Photodynamic Therapy (PDT)
The compound’s photophysical properties make it an interesting candidate for PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species that selectively damage cancer cells or pathogens. PDT has applications in oncology, dermatology, and ophthalmology .
For more information, you can explore the compound’s availability from suppliers like Molport . Additionally, consider referring to scientific journals such as Analyst for further research . If you have any specific questions or need additional details, feel free to ask! 😊
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17-13-7-3-2-6-12(13)16(21-22-17)10-19-18(24)15-9-11-5-1-4-8-14(11)20-15/h1-9,20H,10H2,(H,19,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBNJXVVJFVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3221334.png)






![5-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3221390.png)





